
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide is a chiral compound with a specific three-dimensional arrangement of atoms It is characterized by the presence of an amino group, a pyridine ring substituted with a methyl group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and suitable amine precursors.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including alkylation and amination.
Final Product Formation: The intermediate is then subjected to further reactions, such as amidation, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which (3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-(3-methylpyridin-4-yl)propanamide: shares similarities with other pyridine derivatives and amino acid analogs.
Naphthyridine Compounds: These compounds also contain a pyridine ring and are used in similar applications, such as enzyme inhibition and therapeutic development.
Heterocycles as WIP1 Inhibitors: These compounds are structurally related and are studied for their potential in cancer treatment.
Uniqueness
What sets this compound apart is its specific chiral configuration and the presence of both an amino group and a substituted pyridine ring. This unique combination of features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(3R)-3-amino-3-(3-methylpyridin-4-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-5-12-3-2-7(6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13)/t8-/m1/s1 |
InChIキー |
VAYJCERTEILXTI-MRVPVSSYSA-N |
異性体SMILES |
CC1=C(C=CN=C1)[C@@H](CC(=O)N)N |
正規SMILES |
CC1=C(C=CN=C1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



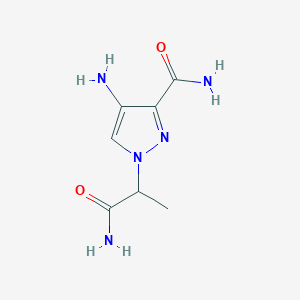
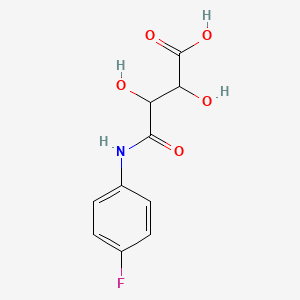
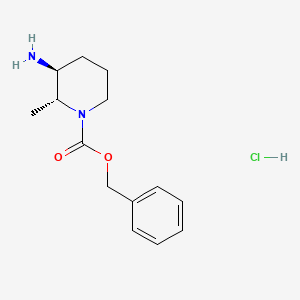

![Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B13085461.png)
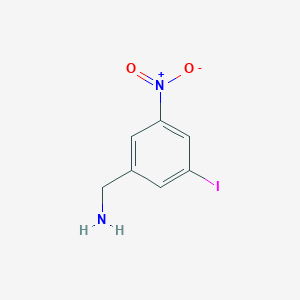
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
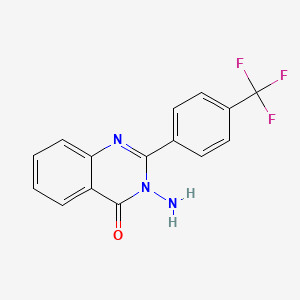
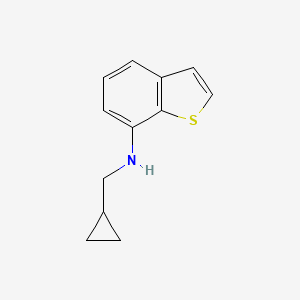
![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)
![Perfluorophenyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B13085504.png)
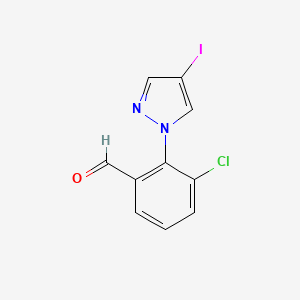
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)
